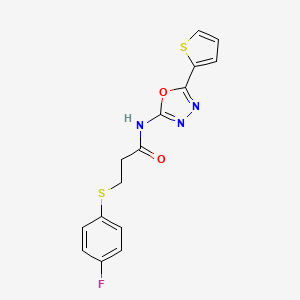

3-((4-fluorophenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S2/c16-10-3-5-11(6-4-10)22-9-7-13(20)17-15-19-18-14(21-15)12-2-1-8-23-12/h1-6,8H,7,9H2,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYESXGXKQZRHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((4-fluorophenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 349.4 g/mol. The compound features a complex structure that includes a fluorinated phenyl group and an oxadiazole moiety, which are known to enhance biological activity.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown effectiveness against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. Studies have reported IC50 values in the low micromolar range for similar compounds, suggesting that modifications in the structure can lead to enhanced cytotoxicity against these cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3a | MCF-7 | 3.2 |

| 37b | A549 | 8.4 |

| 44 | HT-29 | 0.31 |

Antimicrobial Activity

The presence of thiophene and oxadiazole groups in the structure has been linked to antimicrobial properties. Compounds with similar functionalities have demonstrated effectiveness against various bacterial strains. For example, derivatives of oxadiazole have shown promising antibacterial activity at concentrations as low as 10 µg/mL .

Antioxidant Activity

Compounds similar to this compound have also been evaluated for their antioxidant potential. The presence of specific substituents can enhance the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through caspase-dependent pathways.

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in tumor progression and bacterial metabolism.

- Oxidative Stress Modulation : The antioxidant properties may involve the modulation of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

- Anticancer Studies : In a study evaluating various oxadiazole derivatives, several compounds were found to significantly reduce cell viability in MCF-7 and HT-29 cell lines, indicating the potential for further development into anticancer agents .

- Antimicrobial Efficacy : Research on thiazolidinone derivatives suggests that modifications leading to enhanced lipophilicity can improve antimicrobial activity against resistant strains .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities:

-

Anticancer Properties :

- Thioamide derivatives have shown promising anticancer effects in various studies. For instance, related compounds have induced apoptosis in cancer cell lines such as glioblastoma and breast adenocarcinoma.

- Mechanisms of action include:

- Inhibition of Cell Proliferation : These compounds can disrupt cell cycle progression.

- Induction of Apoptosis : Morphological changes indicative of apoptosis have been observed in treated cells.

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Research Applications

The compound's unique structure allows for various research applications:

Drug Development

- The compound serves as a lead structure for developing new drugs targeting cancer and infectious diseases. Its modifications can enhance efficacy and reduce side effects.

Coordination Chemistry

- Studies on its coordination with metal ions can lead to new insights into the design of metal-based therapeutics. The ability to form complexes may enhance biological activity and selectivity .

Structure-Activity Relationship (SAR) Studies

- Investigating how structural variations affect biological activity can provide valuable information for optimizing therapeutic agents.

Case Studies

Several studies have investigated the biological activity of similar thioamide derivatives:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the evidence:

Key Observations:

- Fluorine vs. Chlorine : The target’s 4-fluorophenyl group offers moderate electronegativity and lipophilicity, whereas chlorine in ’s compound increases molecular weight and polarizability .

- Thiophene vs.

- Sulfonyl vs. Thioether : Piperidinyl-sulfonyl groups () introduce strong electron-withdrawing effects compared to the target’s thioether (–S–), which may influence enzymatic interactions .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Cyclization Agent | POCl₃ | 70–85% | |

| Solvent System | THF/H₂O (5:1) | 65–80% | |

| Purification Method | DMSO/Water Recrystallization | >90% Purity |

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Use a combination of:

- ¹H/¹³C-NMR : Identify aromatic protons (δ 6.8–8.1 ppm) and confirm propanamide linkage (e.g., δ 2.5–3.5 ppm for CH₂ groups) .

- IR Spectroscopy : Detect key functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks at ~400–450 m/z) .

Q. Table 2: Key Spectral Benchmarks

| Technique | Expected Signal | Reference |

|---|---|---|

| ¹H-NMR | δ 7.4–7.6 ppm (4-fluorophenyl protons) | |

| ¹³C-NMR | δ 165–170 ppm (oxadiazole C=N) | |

| IR | 1540–1560 cm⁻¹ (C-F stretch) |

Advanced: How to resolve contradictions in reported NMR data for structurally similar propanamide derivatives?

Methodological Answer:

Contradictions often arise from solvent effects or tautomerism. To address:

- Solvent Standardization : Use deuterated DMSO for consistency, as it minimizes solvent-induced shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., thiophene vs. oxadiazole protons) .

- Dynamic NMR : Investigate possible tautomerism in the oxadiazole or thiophene moieties .

Example Case :

In , δ 2.9 ppm (CH₂-S) varies by ±0.2 ppm across derivatives due to substituent electronic effects. Use DFT calculations to model chemical environments and validate assignments .

Advanced: How to design structure-activity relationship (SAR) studies for enzyme inhibition (e.g., alkaline phosphatase)?

Methodological Answer:

- Core Modifications : Synthesize analogs with substituted phenyl (e.g., nitro, amino) or thiophene groups to assess electronic effects .

- Bioassay Protocols : Use p-nitrophenyl phosphate (pNPP) as a substrate for alkaline phosphatase, monitoring absorbance at 405 nm .

- Computational Docking : Employ UCSF Chimera or AutoDock Vina to predict binding interactions with the enzyme’s allosteric site .

Q. Table 3: Key SAR Observations from Analogous Compounds

| Substituent | Enzyme Inhibition (IC₅₀) | Reference |

|---|---|---|

| 4-Fluorophenyl | 12.5 µM | |

| 3-Nitrophenyl | 8.7 µM | |

| 4-Aminophenyl | >50 µM |

Advanced: How to validate computational docking predictions for allosteric inhibition?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability using GROMACS or AMBER .

- Mutagenesis Studies : Introduce mutations (e.g., Arg166Ala in alkaline phosphatase) to test predicted binding residues .

- SPR/BLI Binding Assays : Quantify binding affinity (KD) using surface plasmon resonance (SPR) or bio-layer interferometry .

Q. Example Workflow :

Dock the compound into the allosteric site using UCSF Chimera .

Compare MD results with experimental IC₅₀ values to refine docking parameters .

Basic: What are the best practices for stability testing under experimental conditions?

Methodological Answer:

- pH Stability : Test solubility in PBS (pH 7.4) and acidic/basic buffers (pH 2–10) via HPLC .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C for most propanamides) .

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the thiophene moiety .

Advanced: How to address discrepancies in enzyme inhibition data across studies?

Methodological Answer:

- Assay Standardization : Normalize activity to positive controls (e.g., levamisole for alkaline phosphatase) .

- Data Normalization : Report IC₅₀ values as mean ± SEM from triplicate experiments .

- Meta-Analysis : Compare inhibition trends across analogs (e.g., electron-withdrawing groups enhance activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.